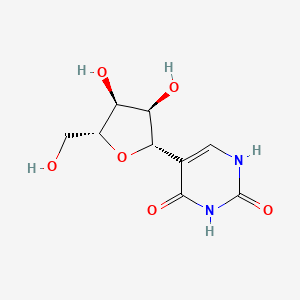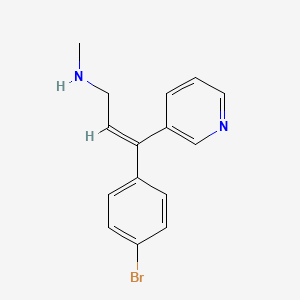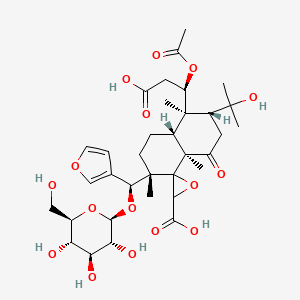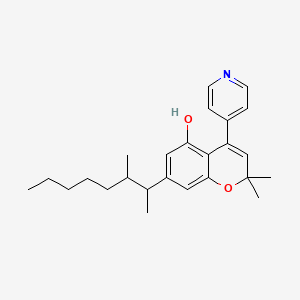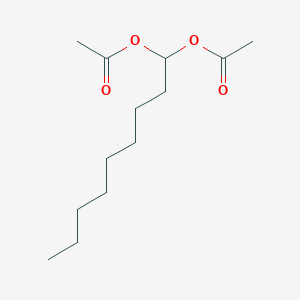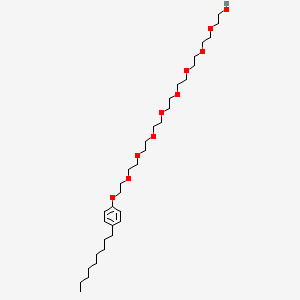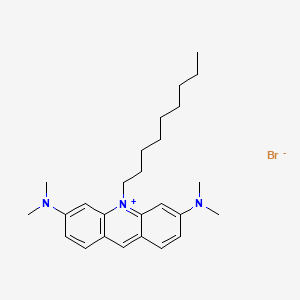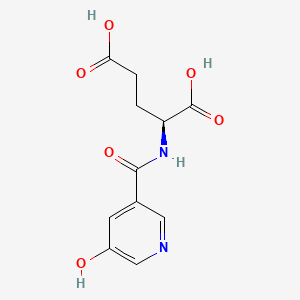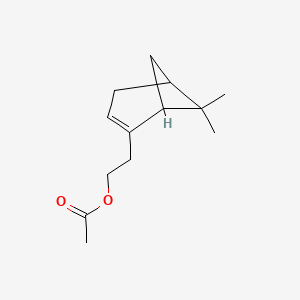
L-Noradrenalin-Bitartrat
Übersicht
Beschreibung
L-Noradrenaline bitartrate, also known as Norepinephrine bitartrate, is a sympathomimetic hormone and neurotransmitter . It is a widespread central and autonomic neurotransmitter secreted by the adrenal medulla . The principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arises from the locus ceruleus .
Synthesis Analysis
The synthesis of norepinephrine involves taking 3, 4-dihydroxy-2 ‘-chloroacetophenone or 3, 4-dihydroxy-2’ -bromoacetophenone as a raw material, reacting with a chiral compound in a polar aprotic solvent, reducing by a reducing agent, and carrying out a catalytic hydrogenation reaction . Another method involves reacting hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin which is then reduced and deacetylated to give dl-noradrenaline .
Molecular Structure Analysis
The molecular formula of L-Noradrenaline bitartrate is C8H11NO3·C4H6O6·H2O, and its molecular weight is 337.28 .
Chemical Reactions Analysis
Noradrenaline bitartrate acts as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also directly stimulates the beta-adrenergic receptors of the heart (beta1-adrenergic receptors), but not those of the bronchi or peripheral blood vessels .
Physical And Chemical Properties Analysis
L-Noradrenaline bitartrate is a solid substance at 20 degrees Celsius . .
Wissenschaftliche Forschungsanwendungen
Neurotransmitter
L-Noradrenalin-Bitartrat wirkt als Vorläufer von Adrenalin und wird vom Nebennierenmark ausgeschüttet . Es ist ein weit verbreiteter zentraler und autonomer Neurotransmitter . Es ist der wichtigste Transmitter der meisten postganglionären sympathischen Fasern und des diffusen Projektionssystems im Gehirn, das vom Locus coeruleus ausgeht .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurde this compound verwendet, um seine Auswirkungen auf die Blutdruckvariabilität (BPV) bei Ratten zu untersuchen . Die Studie ergab, dass eine kontinuierliche Infusion von Noradrenalin über 14 Tage die kurzfristige BPV alle 15 Minuten bei Ratten erhöhte . Die Forschung zielte darauf ab zu untersuchen, ob eine Noradrenalin-Infusion die sehr kurzfristige Schlag-zu-Schlag-BPV erhöht, welche Auswirkungen Azelnidipin und Hydralazin auf die Noradrenalin-induzierte BPV haben und ob die Barorezeptoren-Reflexempfindlichkeit (BRS) durch Noradrenalin oder Noradrenalin plus diese Vasodilatatoren beeinflusst wird .
Behandlung von Hypotonie
This compound wird zur Behandlung von Menschen mit niedrigem Blutdruck eingesetzt . Als sympathomimetisches Medikament kann es den Blutdruck erhöhen, indem es die Blutgefäße verengt .
Forschung in der Pharmakologie
In der Pharmakologie wird this compound verwendet, um seine Auswirkungen auf verschiedene Körpersysteme und Reaktionen zu untersuchen. Beispielsweise wird es verwendet, um die Reaktion des Körpers auf Stress zu verstehen, da es Teil der Kampf-oder-Flucht-Reaktion des Körpers ist .
Studium neurologischer Erkrankungen
This compound wird beim Studium neurologischer Erkrankungen wie Depression und Angstzustände verwendet. Als Neurotransmitter spielt es eine entscheidende Rolle bei der Stimmungsregulation .
Forschung in der Pflanzenwissenschaft
Interessanterweise findet man this compound auch in Pflanzen . Dies eröffnet ein einzigartiges Forschungsfeld, um seine Rolle und Auswirkungen in der Pflanzenbiologie zu verstehen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of L-Noradrenaline bitartrate involves multiple steps of chemical reactions.", "Starting Materials": [ "D-(−)-Tartaric acid", "L-Phenylalanine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Phenylalanine is reacted with sodium hydroxide and hydrochloric acid to form the corresponding amine.", "Step 2: The amine is then diazotized using sodium nitrite and hydrochloric acid.", "Step 3: The diazonium salt is then reduced using hydrogen gas and palladium on carbon to form the corresponding amine.", "Step 4: The amine is then reacted with D-(−)-tartaric acid to form the bitartrate salt.", "Step 5: The bitartrate salt is then purified using a mixture of methanol, diethyl ether, ethyl acetate, and water." ] } | |
CAS-Nummer |
51-40-1 |
Molekularformel |
C12H17NO9 |
Molekulargewicht |
319.26 g/mol |
IUPAC-Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChI-Schlüssel |
WNPNNLQNNJQYFA-YIDNRZKSSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
71827-07-1 51-40-1 |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
51-41-2 (Parent) 87-69-4 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



